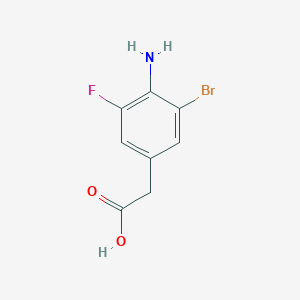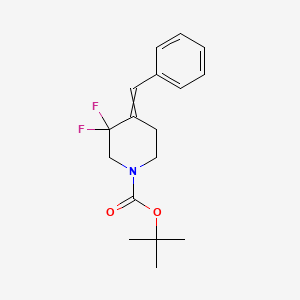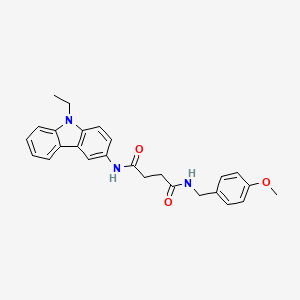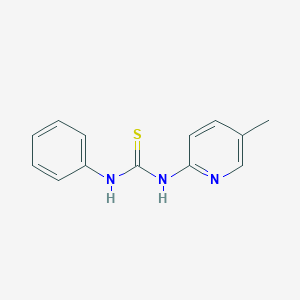
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is a chemical compound with the molecular formula C10H9N5O3 It is characterized by the presence of a hydrazinopyridazine moiety attached to a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol typically involves the reaction of 6-hydrazinopyridazine with 4-nitrophenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinopyridazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2-(6-Hydrazinopyridazine-3-YL)-4-aminophenol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol involves its interaction with specific molecular targets. The hydrazinopyridazine moiety can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The nitrophenol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
- 2-(6-Hydrazinopyridazine-3-YL)phenol
Uniqueness
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is unique due to the presence of both hydrazinopyridazine and nitrophenol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N5O3 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N5O3/c11-12-10-4-2-8(13-14-10)7-5-6(15(17)18)1-3-9(7)16/h1-5,16H,11H2,(H,12,14) |
InChI Key |
DSEKCGVWAYCCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(C=C2)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)




![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
